molecular formula C6H25BaO16P B1627092 D-Glucose 6-phosphate barium salt heptahydrate CAS No. 60816-50-4

D-Glucose 6-phosphate barium salt heptahydrate

Cat. No.: B1627092
CAS No.: 60816-50-4
M. Wt: 521.55 g/mol
InChI Key: GQZCKICVMITHND-JSOZFOLOSA-L
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Description

D-Glucose 6-phosphate barium salt heptahydrate: is a biochemical reagent with the molecular formula C6H11BaO9P·7H2O and a molecular weight of 521.56 g/mol . It is a derivative of D-glucose 6-phosphate, where the phosphate group is complexed with barium and the compound is hydrated with seven water molecules. This compound appears as a white to light yellow powder or crystal and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere to prevent decomposition and moisture-sensitive handling to maintain the integrity of the compound .

Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory preparations, with scaled-up processes to accommodate larger quantities. The use of high-purity reagents and controlled environments is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : D-glucose 6-phosphate barium salt heptahydrate can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce glucose derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a phosphorylated glucose derivative. It participates in various biochemical pathways, including glycolysis, where it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase. This conversion is crucial for the continuation of glycolysis and the production of energy in the form of ATP .

Properties

IUPAC Name

barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.Ba.7H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;;;;;;/h2-10H,1H2,(H2,11,12,13);;7*1H2/q;+2;;;;;;;/p-2/t2-,3-,4+,5-,6?;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZCKICVMITHND-JSOZFOLOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H25BaO16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584035
Record name Barium 6-O-phosphonato-D-glucopyranose--water (1/1/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60816-50-4, 58823-95-3
Record name Barium 6-O-phosphonato-D-glucopyranose--water (1/1/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucose, 6-(dihydrogen phosphate), barium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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